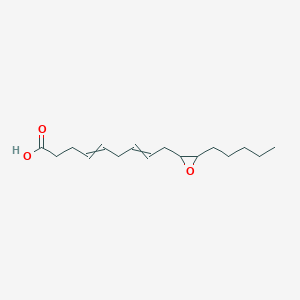![molecular formula C22H18O3 B14246344 4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]- CAS No. 501368-31-6](/img/structure/B14246344.png)
4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(benzyloxy)phenyl)chroman-4-one is a heterobicyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 2-(2-(benzyloxy)phenyl)chroman-4-one consists of a benzene ring fused with a dihydropyran ring, making it a versatile scaffold for drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzyloxy)phenyl)chroman-4-one typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols. This reaction is catalyzed by modularly designed organocatalysts, leading to the formation of chroman-2-ones and chromanes. The reaction conditions often include a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation .
Industrial Production Methods: The focus is on optimizing yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-(benzyloxy)phenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of 2-(2-(benzyloxy)phenyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions include various chromanone derivatives, which exhibit a wide range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Aplicaciones Científicas De Investigación
2-(2-(benzyloxy)phenyl)chroman-4-one has numerous applications in scientific research. In chemistry, it serves as a versatile scaffold for synthesizing novel compounds. In biology and medicine, it is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties. The compound is also used in the cosmetic industry for its beneficial effects on skin and hair .
Mecanismo De Acción
The mechanism of action of 2-(2-(benzyloxy)phenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurological and metabolic disorders, respectively. The compound also exhibits antioxidant properties, which contribute to its therapeutic effects .
Comparación Con Compuestos Similares
2-(2-(benzyloxy)phenyl)chroman-4-one is unique compared to other chromanone derivatives due to its specific structural features and biological activities. Similar compounds include chromane, chromene, and chromone, each with distinct properties and applications. The absence of a double bond between C-2 and C-3 in 2-(2-(benzyloxy)phenyl)chroman-4-one differentiates it from chromone and contributes to its unique biological activities .
Propiedades
Número CAS |
501368-31-6 |
|---|---|
Fórmula molecular |
C22H18O3 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(2-phenylmethoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C22H18O3/c23-19-14-22(25-21-13-7-4-10-17(19)21)18-11-5-6-12-20(18)24-15-16-8-2-1-3-9-16/h1-13,22H,14-15H2 |
Clave InChI |
PPUCIQOKJCKAJF-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



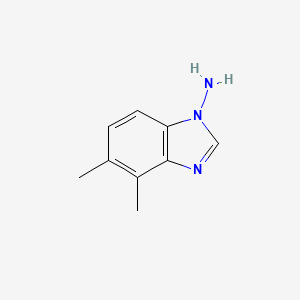
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
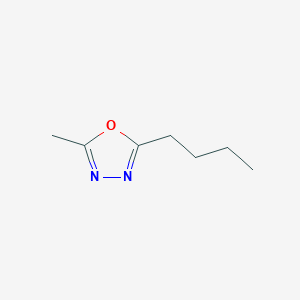
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
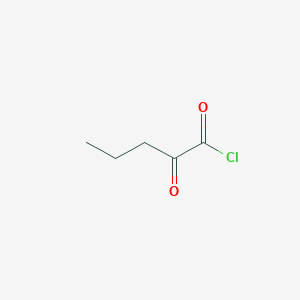
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
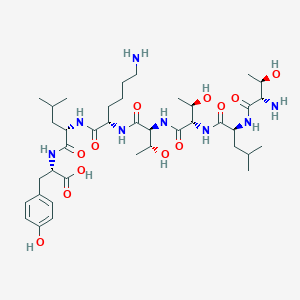
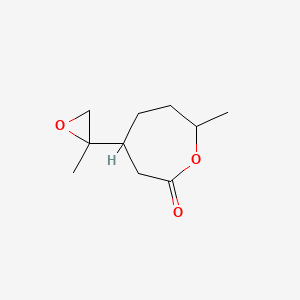
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)

![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
